![molecular formula C41H32O11 B1635959 [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate CAS No. 41545-55-5](/img/structure/B1635959.png)
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBX is a derivative of benzoic acid and is synthesized using specific methods. The purpose of
Scientific Research Applications
Deacylation and Dealkylation Studies
The compound has been used in the study of deacylation and dealkylation processes. The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .
Insulinotropic Action
This compound has been associated with insulinotropic action by stimulating proinsulin biosynthesis. It has been used as a rich carbon source for the growth of microbes .
Skin Aging Research
The compound has been used in research related to skin aging. Specifically, the effect of this compound on UVB-induced skin aging and its molecular mechanisms have been examined in HaCaT human keratinocytes and SKH-1 hairless mice models .
Stabilization of Elastin and Collagen
Although not directly related to “1,2,3,4,6-Penta-O-benzoyl-a-D-galactose”, a similar compound, 1,2,3,4,6-Pentagalloyl glucose, has been found to stabilize elastin and collagen in vascular tissues and restore the biomechanical properties of arterial ECM .
Reduction of Arterial Calcification
Again, 1,2,3,4,6-Pentagalloyl glucose has shown to reduce arterial calcification and promote extracellular matrix preservation in animal models of abdominal aortic aneurysm .
Mechanism of Action
Target of Action
1,2,3,4,6-Penta-O-benzoyl-a-D-galactose is a complex carbohydrate . It is primarily used in the biomedical sector for the synthesis of anti-viral drugs . .
Mode of Action
It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .
Biochemical Pathways
Given its use in the synthesis of anti-viral drugs , it can be inferred that it may play a role in inhibiting viral replication or entry into host cells.
Result of Action
Given its use in the synthesis of anti-viral drugs , it may contribute to the inhibition of viral processes, thereby preventing the progression of viral diseases.
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-RPHMGUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
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